molecular formula C13H12ClNO3 B3173828 Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate CAS No. 950276-29-6

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate

Cat. No.: B3173828
CAS No.: 950276-29-6
M. Wt: 265.69 g/mol
InChI Key: HBOKCWRXIGHQDU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6-chloro-4-methoxyquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
  • Ethyl 6-chloro-4-methoxyquinazoline-2-carboxylate
  • Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate

Uniqueness

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 6-chloro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-7-12(17-2)9-6-8(14)4-5-10(9)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOKCWRXIGHQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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